Propamocarb
Overview
Description
Propamocarb is a systemic fungicide primarily used to control soil, root, and leaf diseases caused by oomycetes, such as Phytophthora and Pythium species . It is absorbed and distributed through the plant’s tissue, providing effective protection against these pathogens . This compound is known for its low general toxicity and minimal environmental impact, making it a preferred choice in agricultural practices .
Mechanism of Action
Target of Action
Propamocarb is a systemic carbamate fungicide . It is primarily used to control soil, root, and leaf diseases caused by oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that include some plant pathogens.
Mode of Action
This compound is absorbed and distributed through the plant’s tissue . It is believed to work by interfering with the lipid synthesis of oomycetes . This disruption in lipid synthesis inhibits the growth and reproduction of the pathogenic oomycetes, thereby controlling the spread of the disease .
Biochemical Pathways
It is understood that this compound interferes with the lipid synthesis pathway of oomycetes . This interference disrupts the normal functioning of the oomycetes, leading to their inability to grow and reproduce effectively .
Pharmacokinetics
This compound is rapidly absorbed and excreted, predominantly via the urine . Approximately 90% of the administered dose is excreted in the urine within 24 hours following single oral doses . Very low levels of this compound equivalents remain in body tissues following administration, indicating that accumulation of this compound equivalents is very low .
Result of Action
The primary result of this compound’s action is the effective control of diseases caused by oomycetes . By interfering with the lipid synthesis of these organisms, this compound inhibits their growth and reproduction, thereby preventing the spread of the disease . This leads to healthier plants with reduced disease symptoms.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is thoroughly mixed into the soil where it is aged aerobically . This suggests that soil composition and aerobic conditions may play a role in the effectiveness of this compound. Additionally, the compound is used by watering or spraying , indicating that application methods and water availability could also impact its efficacy.
Biochemical Analysis
Biochemical Properties
The Propamocarb-related gene CsMCF in cucumber has been identified to play a role in reducing this compound residue in cucumber . The encoded protein is a hydrophobic protein with 4 distinct transmembrane structures .
Cellular Effects
This compound can influence cell function by interacting with the CsMCF gene. The expression of CsMCF can respond to biotic and abiotic stresses, actively respond to this compound treatment and play a role in reducing this compound residues in cucumber fruits .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CsMCF gene. The encoded protein is a hydrophobic protein with 4 distinct transmembrane structures . The subcellular localization of the protein is the cytoplasm .
Temporal Effects in Laboratory Settings
It has been observed that the PM residues in CsMCF (+)-overexpressing T0 and T1 cucumber fruits were significantly lower than those in the wild type .
Metabolic Pathways
It is known that the CsMCF gene can respond to this compound treatment and play a role in reducing this compound residues in cucumber fruits .
Transport and Distribution
It is known that the CsMCF gene can respond to this compound treatment and play a role in reducing this compound residues in cucumber fruits .
Subcellular Localization
The subcellular localization of the this compound-related protein is the cytoplasm . The encoded protein is a hydrophobic protein with 4 distinct transmembrane structures .
Preparation Methods
Propamocarb is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of propyl chloroformate with 3-(dimethylamino)propylamine to form propyl 3-(dimethylamino)propylcarbamate . The reaction conditions typically include the use of solvents such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Propamocarb undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents . For example, hydrolysis of this compound in the presence of water and acid results in the formation of propylamine and 3-(dimethylamino)propylcarbamic acid . Oxidation reactions can lead to the formation of carbon dioxide and other by-products . The major products formed from these reactions are typically simpler organic compounds that are further metabolized by plants and microorganisms .
Scientific Research Applications
Propamocarb has a wide range of scientific research applications. In agriculture, it is used to control fungal diseases in crops such as cucumbers, tomatoes, and tobacco . In biology, studies have shown that this compound can influence gene expression and metabolic pathways in plants, leading to enhanced resistance against pathogens . In medicine, this compound’s low toxicity profile makes it a subject of interest for developing safe and effective fungicides . Additionally, this compound is used in environmental studies to understand its degradation and impact on ecosystems .
Comparison with Similar Compounds
Propamocarb belongs to the carbamate class of fungicides, which also includes compounds like fenoxycarb and propoxur . Compared to these compounds, this compound is unique in its specific activity against oomycetes and its low toxicity profile . Fenoxycarb, for example, is primarily used as an insect growth regulator, while propoxur is an insecticide with a broader spectrum of activity . This compound’s specificity and safety make it a valuable tool in integrated pest management programs .
Properties
IUPAC Name |
propyl N-[3-(dimethylamino)propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25606-41-1 (mono-hydrochloride) | |
Record name | Propamocarb [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040295 | |
Record name | Propamocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 139-141 °C at 18 mm Hg | |
Record name | Propamocarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>100 °C (>212 °F) | |
Record name | Propamocarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 9.0X10+5 mg/L at 20 °C, pH 7.0, In hexane >883, methanol >933, dichloromethane >937, toluene >852, acetone >921, ethyl acetate >856 (all in g/L, 20 °C) | |
Record name | Propamocarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.48X10-2 mm Hg at 25 °C | |
Record name | Propamocarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
24579-73-5 | |
Record name | Propamocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24579-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propamocarb [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propamocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[3-(dimethylamino)propyl]-, propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPAMOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HLL7N9UWO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propamocarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Colorless, odorless crystals. MP: 44-45 °C. Solulbility at 25 °C (g/100 mL): water >70; dichloromethane >43; methanol >50. VP at 25 °C: 5X10-6 torr /Propamocarb hydrochloride/ | |
Record name | Propamocarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Propamocarb against oomycete pathogens?
A1: While the exact mechanism is not fully understood, this compound is thought to disrupt the cell membrane integrity and interfere with lipid metabolism in oomycetes like Phytophthora and Pythium species. [] This ultimately hinders the growth and reproduction of the pathogen.
Q2: How does the fungicide's effect on lipid metabolism translate into disease control in plants?
A2: By disrupting lipid metabolism, this compound inhibits the formation of key structures like cell membranes and spores in oomycetes. This weakens the pathogen, reducing its ability to infect and spread within the plant, thus controlling the disease. []
Q3: Are there studies highlighting specific metabolic pathways targeted by this compound within oomycetes?
A3: Research suggests that this compound might affect the biosynthesis of phospholipids and fatty acids, both crucial components of the oomycete cell membrane. [] Further research is needed to pinpoint the precise steps targeted by this compound within these pathways.
Q4: What is the molecular formula and weight of this compound hydrochloride?
A4: this compound hydrochloride has the molecular formula C9H20ClNO2 and a molecular weight of 213.7 g/mol. []
Q5: Are there any characteristic spectroscopic data points (e.g., UV-Vis, IR, NMR) available for this compound hydrochloride?
A5: While the provided research highlights analytical methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for this compound detection and quantification, specific spectroscopic data is not extensively discussed. [, , ]
Q6: How does the stability of this compound vary under different environmental conditions (e.g., temperature, pH)?
A6: While the research does not delve into detailed stability studies under varying environmental parameters, it highlights the compound's persistence and dissipation in soil and on crops like cabbage and tomato under field conditions. [, ]
Q7: Does this compound exhibit any catalytic properties or participate in specific chemical reactions as a catalyst?
A7: Based on the provided research, this compound primarily acts as a fungicide by inhibiting specific metabolic pathways in oomycetes. No catalytic properties or applications are mentioned. [, , ]
Q8: Have any computational chemistry studies been conducted to understand the interaction of this compound with its target sites or explore its structure-activity relationship?
A8: The provided research primarily focuses on field trials, residue analysis, and in vitro studies. Computational chemistry approaches like molecular docking or QSAR modeling are not extensively discussed. [, , ]
Q9: How do structural modifications to the this compound molecule influence its fungicidal activity or target specificity?
A9: The provided research does not delve into detailed SAR studies of this compound or its analogs. Further research is needed to explore how specific structural modifications impact its biological activity. []
Q10: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound in agricultural formulations?
A10: The research mentions the use of this compound in formulations like wettable powders (WP), emulsifiable concentrates (EC), and suspension concentrates (SC). [, , ] Specific details regarding formulation components or strategies employed to enhance stability or bioavailability are not extensively discussed.
Q11: Are there specific regulatory guidelines or standards governing the safe handling, application, and disposal of this compound-containing products?
A11: While the research highlights maximum residue limits (MRLs) for this compound in various crops, specific SHE regulations are not the central focus of these studies. [, ] Consulting relevant regulatory agency guidelines is crucial for safe handling and disposal practices.
Q12: What in vitro and in vivo methods are commonly used to assess the efficacy of this compound against targeted oomycete pathogens?
A12: Common in vitro techniques include mycelial growth inhibition assays on agar plates and assessing the inhibition of zoospore germination and sporangium formation. [, ] In vivo efficacy is typically evaluated through field trials by assessing disease severity and yield parameters in treated and untreated plants. [, , , ]
Q13: Have cases of this compound resistance been reported in oomycete populations? If so, what are the potential mechanisms?
A13: Yes, studies have reported the emergence of this compound resistance in Pseudoperonospora cubensis and Phytophthora nicotianae populations. [, , ] While the exact mechanisms are not fully elucidated, potential factors could include mutations in target site genes or enhanced detoxification mechanisms within the pathogen.
Q14: What is the toxicological profile of this compound in non-target organisms, including humans and beneficial insects?
A14: The research primarily focuses on the fungicidal activity and residue analysis of this compound. A comprehensive assessment of its toxicological profile in non-target organisms would require further studies. []
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